

What is the fluorogenic principle of NBD-Cl?

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Compound of Interest

Compound Name: **NBD-Cl**

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An In-depth Technical Guide to the Fluorogenic Principle of 4-Chloro-7-nitrobenzofurazan (**NBD-Cl**)

Executive Summary

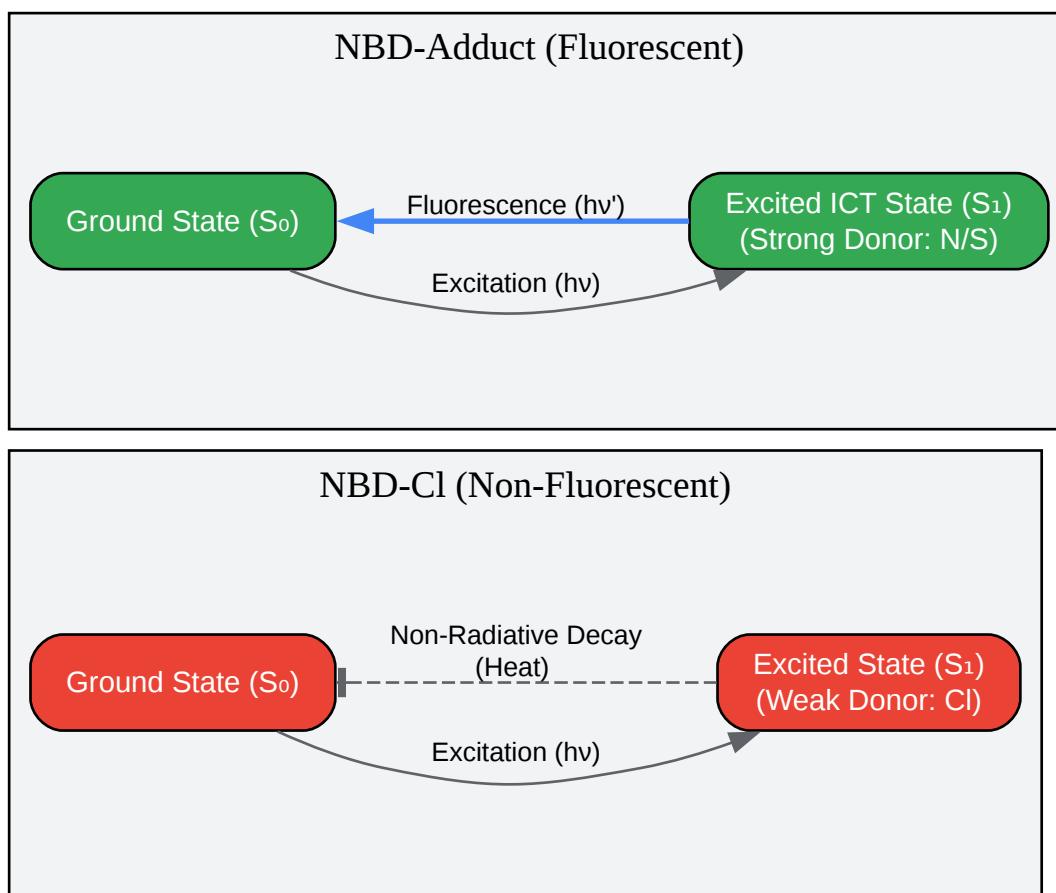
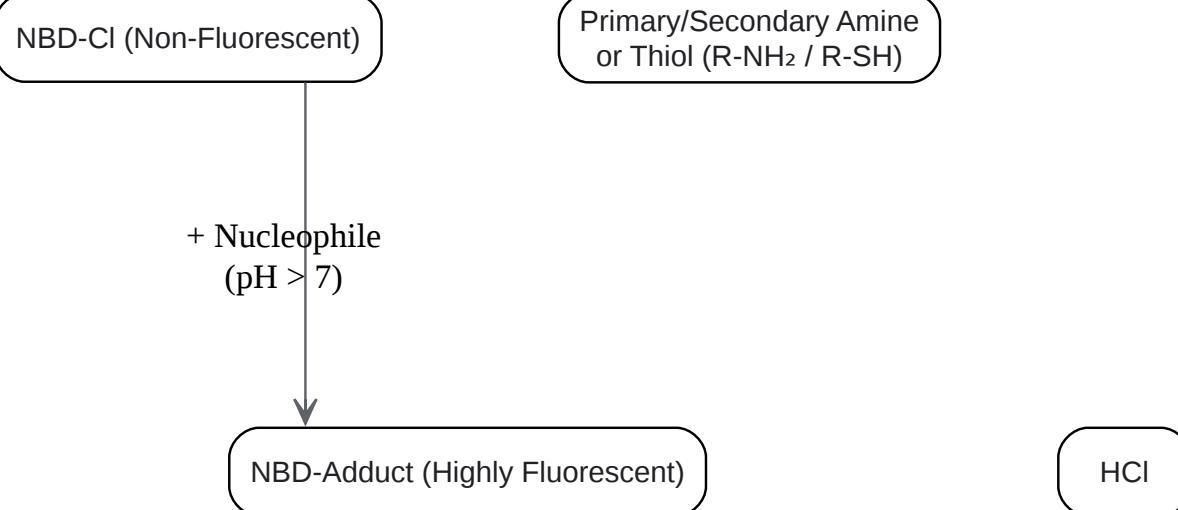
4-Chloro-7-nitrobenzofurazan (**NBD-Cl**), also known as 4-chloro-7-nitro-2,1,3-benzoxadiazole, is a pivotal fluorogenic reagent extensively utilized in biochemical and biomedical research.[\[1\]](#) While virtually non-fluorescent in its native state, **NBD-Cl** undergoes a nucleophilic aromatic substitution reaction with primary and secondary amines, as well as thiols, to form intensely fluorescent adducts.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) This "turn-on" fluorescence mechanism is governed by the principle of Intramolecular Charge Transfer (ICT). The resulting NBD-labeled molecules are powerful tools for the quantification and visualization of proteins, peptides, amino acids, and other bioactive molecules. Furthermore, the fluorescence of NBD adducts is exquisitely sensitive to the local environment polarity, a property known as solvatochromism, which can be exploited to probe molecular binding events and conformational changes. This guide provides a comprehensive overview of the fluorogenic principle, quantitative photophysical data, and detailed experimental protocols for the application of **NBD-Cl**.

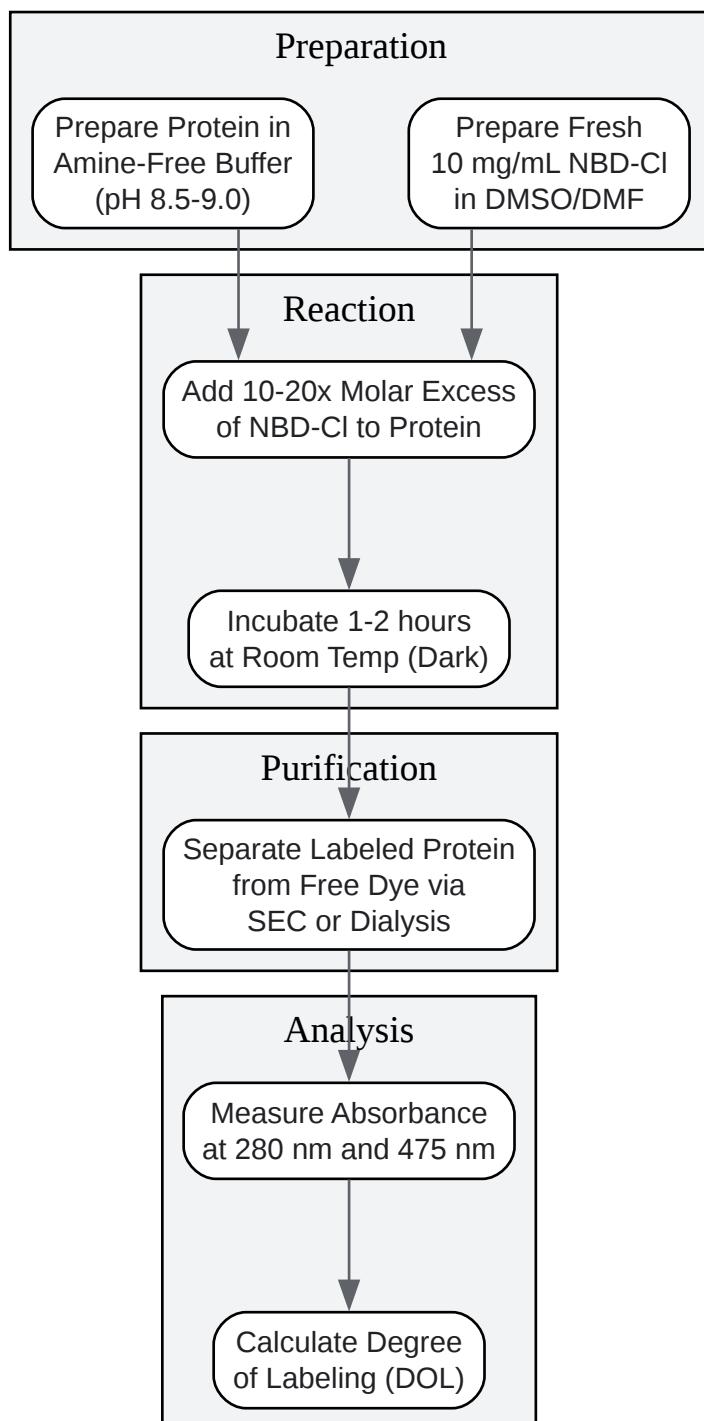
Core Fluorogenic Principle

The fluorogenic properties of **NBD-Cl** are rooted in its chemical structure and reactivity, which facilitate a transition from a non-emissive to a highly emissive state upon covalent modification.

Reaction Mechanism

NBD-Cl reacts with nucleophiles, primarily the amino groups of the N-terminus and lysine side chains in proteins, or the thiol group of cysteine, via a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the electron-rich amine or thiol attacks the electron-deficient carbon atom at the 4-position of the benzofurazan ring, displacing the chloride ion, which is a good leaving group. This reaction is typically conducted under mild basic conditions (pH 8-10.5) to ensure the nucleophile is deprotonated and thus more reactive.





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